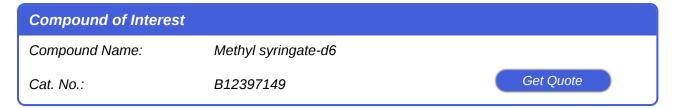


Synthesis and isotopic labeling of Methyl syringate-d6

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An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Methyl Syringate-d6

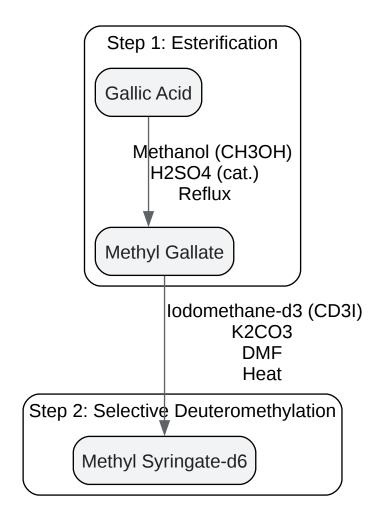
Introduction

Methyl syringate-d6 is the isotopically labeled form of methyl syringate, a naturally occurring phenolic compound found in various plants and honeys. The replacement of six hydrogen atoms with deuterium in the two methoxy groups provides a valuable tool for researchers in drug metabolism, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analysis. The deuterium labeling offers a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer. This guide provides a detailed methodology for the synthesis of Methyl syringate-d6, tailored for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis of **Methyl syringate-d6** can be efficiently achieved through a two-step process starting from the readily available Gallic Acid. The pathway involves an initial esterification of the carboxylic acid, followed by a selective deuteromethylation of the hydroxyl groups at the 3 and 5 positions of the resulting methyl gallate. This approach is advantageous due to the higher reactivity of the meta-hydroxyl groups compared to the para-hydroxyl group, allowing for a regioselective introduction of the deuterated methyl groups.





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Caption: Synthetic workflow for Methyl Syringate-d6.

Detailed Experimental Protocols Step 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

This procedure outlines the Fischer-Speier esterification of gallic acid.

Materials:

- Gallic acid (1 equivalent)
- Methanol (20 equivalents)



- Concentrated Sulfuric Acid (0.1 equivalents)
- Sodium bicarbonate
- Deionized water
- Ethyl acetate
- Brine

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add gallic acid and methanol.
- Stir the suspension and slowly add concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield crude methyl gallate.
- Purify the crude product by recrystallization from water to obtain pure methyl gallate as a white to off-white solid.

Step 2: Synthesis of Methyl 4-hydroxy-3,5-di(methoxy-d3)benzoate (Methyl Syringate-d6)



This procedure details the selective deuteromethylation of methyl gallate using the Williamson ether synthesis methodology.[1][2][3]

Materials:

- Methyl gallate (1 equivalent)
- Iodomethane-d3 (CD3I, ≥99.5% D) (2.2 equivalents)
- Anhydrous Potassium Carbonate (K2CO3) (3 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- 1 M Hydrochloric acid
- · Ethyl acetate
- Brine

Procedure:

- In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl gallate in anhydrous DMF.
- Add anhydrous potassium carbonate to the solution.
- Stir the suspension vigorously and slowly add iodomethane-d3 via syringe.
- Heat the reaction mixture to 60-70°C and maintain for 8-12 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
- Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure Methyl Syringate-d6.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of **Methyl Syringate-d6**.

Parameter	Methyl Gallate (Intermediate)	Methyl Syringate-d6 (Final Product)
Molecular Formula	C8H8O5	C10H6D6O5
Molecular Weight	184.15 g/mol	218.24 g/mol
Theoretical Yield	~90-95%	~75-85%
Appearance	White to off-white solid	White to pale yellow solid
Melting Point	~202-204 °C	Expected to be similar to unlabeled compound (~107-109 °C)
Isotopic Purity	N/A	≥ 98% Deuterium incorporation
Chemical Purity (HPLC)	≥ 98%	≥ 98%

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR of Methyl Syringate-d6 is expected to show the absence of the signal corresponding to the methoxy protons (around 3.9 ppm in the unlabeled compound). The aromatic protons and the methyl ester protons will be visible.
 - ²H NMR will show a signal corresponding to the deuterated methoxy groups.

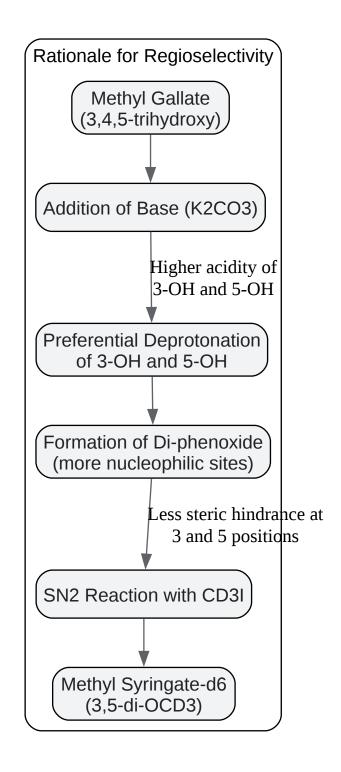


- ¹³C NMR will show the characteristic signals for the carbon skeleton, with the signals for the deuterated methoxy carbons appearing as multiplets due to C-D coupling.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z
 218.24, confirming the incorporation of six deuterium atoms.

Logical Pathway for Selective Deuteromethylation

The regioselectivity of the deuteromethylation in Step 2 is governed by the differential acidity and steric hindrance of the hydroxyl groups on the methyl gallate intermediate.





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Caption: Logic of selective deuteromethylation of methyl gallate.



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